![molecular formula C6H10Br2N2 B1379459 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide CAS No. 1803561-12-7](/img/structure/B1379459.png)
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide can be synthesized through various methods. An improved synthesis approach starts from 2-butyne-1,4-diol, leading to 4-(2-methoxyethyl)imidazole, which upon cleavage with hydrobromic acid yields 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide with satisfactory overall yield (Bloemhoff & Kerling, 2010).
Use in Heterocyclic Synthesis : It serves as a reagent in the synthesis of various heterocyclic compounds, including benzazoles and quinazolinones. Its ability to undergo condensation reactions under mild conditions and provide an alkyl chain suitable for various elaborations is notable (Fantin et al., 1993).
Chemical Reactions and Properties
Bromination Reactions : Studies on the bromination of imidazole derivatives, including 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, reveal varied outcomes based on the type of imidazole used and the reaction conditions. This has implications for understanding the reaction pathways and synthesis of brominated imidazole derivatives (Linda, 1969).
Complex Formation and Reactivity : The compound has been used in studies to understand the formation of complexes with various metals and the reactivity of these complexes. For example, its role in the synthesis of cobalt(III) complexes offers insights into the properties of these complexes, including their NMR spectra and reactivity (Blackman et al., 1991).
Environmental and Industrial Applications
- Corrosion Inhibition : Imidazole derivatives, including 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, are explored for their corrosion inhibition properties. Studies on similar imidazole derivatives indicate their effectiveness in protecting metals like steel in acidic environments, which can be relevant for industrial applications (Ammal et al., 2018).
Biological Applications
Antimicrobial Properties : Various imidazole derivatives, including those structurally related to 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide, have been studied for their antimicrobial properties. These compounds show potential in fighting infections caused by dermatophytes, yeast, and other fungi, as well as Gram-positive bacteria (Heeres & van Cutsem, 1981).
Synthesis of Biologically Active Compounds : The compound is also a key intermediate in the synthesis of other biologically active imidazole derivatives. These derivatives have been explored for various pharmacological activities, including antitumor and anti-inflammatory effects (Cavalleri et al., 1977).
properties
IUPAC Name |
5-(2-bromoethyl)-1-methylimidazole;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBNZNMTVYHVKJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CCBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.